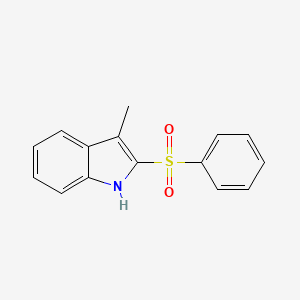

3-methyl-2-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

108665-95-8 |

|---|---|

Molecular Formula |

C15H13NO2S |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-3-methyl-1H-indole |

InChI |

InChI=1S/C15H13NO2S/c1-11-13-9-5-6-10-14(13)16-15(11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |

InChI Key |

JVPWRYGAIHPYCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 2 Phenylsulfonyl 1h Indole and Its Derivatives

Direct Synthetic Routes to the 3-Methyl-2-(phenylsulfonyl)-1H-indole Core

Direct and efficient construction of the this compound core has been achieved through several modern synthetic strategies. These methods often leverage the unique reactivity of specifically activated indole (B1671886) precursors.

Nucleophilic Strategies: Organocuprate Addition to Electron-Deficient Indoles

A powerful strategy for the introduction of a methyl group at the C-3 position of an indole ring involves the conjugate addition of organocuprate reagents to an electron-deficient indole. A prime example is the reaction of lithium dimethylcuprate with 1,2-bis(phenylsulfonyl)-1H-indole. This substrate, rendered electron-deficient by the two sulfonyl groups, readily undergoes nucleophilic attack at the C-3 position.

The reaction proceeds via a formal SN2' mechanism, where the cuprate (B13416276) adds to the C-3 position, followed by the elimination of one of the phenylsulfonyl groups. This methodology provides a direct route to 3-substituted 2-(phenylsulfonyl)indoles. In the specific case of methylation, the reaction of 1,2-bis(phenylsulfonyl)-1H-indole with lithium dimethylcuprate at -78 °C yields the desired 3-methyl-1-(phenylsulfonyl)-2-(phenylsulfonyl)-1H-indole, which upon removal of the N-phenylsulfonyl protecting group, would afford this compound.

Table 1: Organocuprate Addition to 1,2-bis(phenylsulfonyl)-1H-indole

| Nucleophile | Product | Yield |

| Lithium dimethylcuprate | 3-Methyl-1-(phenylsulfonyl)-2-(phenylsulfonyl)-1H-indole | 67% |

Data sourced from a study on the reactivity of 1,2-bis(phenylsulfonyl)-1H-indole with organocuprates.

It is noteworthy that other organometallic reagents, such as Grignard and organozinc reagents, were found to be unreactive under similar conditions, highlighting the specific utility of organocuprates in this transformation.

Catalytic Cyclization Approaches: Gold- and Silver-Mediated Sulfonyl Migration

Gold and silver catalysts have emerged as powerful tools for the synthesis of functionalized indoles through the cyclization of ortho-alkynyl-N-sulfonylanilines. acs.org A particularly elegant approach involves a 5-endo-dig cyclization followed by a 1,3-sulfonyl migration to furnish 3-sulfonylindoles. acs.org While not directly yielding a 2-sulfonylindole, this methodology is crucial for accessing regioisomeric derivatives and highlights the utility of precious metal catalysis in sulfonylindole synthesis.

The reaction, often initiated by visible light irradiation, proceeds through the formation of a vinyl metal species, which then undergoes cyclization. acs.org The subsequent migration of the sulfonyl group from the nitrogen atom to the C-3 position of the newly formed indole ring is a key step. acs.org The choice of metal catalyst can influence the reaction conditions and outcomes. Gold-catalyzed reactions can proceed under photocatalyst-free conditions, whereas silver-catalyzed variants may require an iridium photocatalyst. acs.org

Table 2: Gold- and Silver-Catalyzed Cyclization/Migration for the Synthesis of 3-Sulfonylindoles

| Catalyst System | Substrate | Product | Yield |

| Au(I) / Blue LED | ortho-alkynyl N-tosylaniline | 2-Aryl-3-tosyl-1H-indole | 48-65% |

| Ag(I) / Ir photocatalyst / Blue LED | ortho-alkynyl N-tosylaniline | 2-Aryl-3-tosyl-1H-indole | up to 50% |

Yields are representative for a range of substituted substrates. Data compiled from studies on metal-catalyzed sulfonyl migrations. acs.org

This strategy offers a pathway to valuable 3-sulfonylindole scaffolds, which are isomeric to the target compound and can serve as important precursors for further derivatization.

Multicomponent and Cascade Reactions Leading to the Indole Scaffold

Multicomponent reactions (MCRs) and cascade sequences offer a highly efficient means of constructing complex molecular architectures from simple starting materials in a single operation. A three-component coupling of an indole, a carbonyl derivative, and an arylsulfinic acid has been reported for the synthesis of arenesulfonyl indoles. By employing a methyl-containing carbonyl compound, this approach could be adapted for the synthesis of this compound precursors.

In a potential cascade approach, the reaction could be initiated by the formation of an alkylideneindolenine intermediate from the indole and the carbonyl compound. Subsequent trapping of this electrophilic intermediate with the arylsulfinic acid would lead to the desired C-3 substituted indole bearing a sulfonylmethyl group at this position. Further manipulation of this product would be necessary to arrive at the target structure.

A related cascade reaction involves the sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides to produce 2,4-disulfonylpyrroles. nih.gov While this method yields a pyrrole (B145914), the dual reactivity of the arylsulfonyl methyl isocyanide as both a sulfonyl source and a 1,3-dipole could inspire the design of novel cascade reactions for the synthesis of sulfonylindoles. nih.gov

Functional Group Interconversion and Derivatization Strategies for Precursors

The synthesis of this compound can also be approached through the strategic functionalization of pre-formed indole rings or by constructing the indole scaffold with the necessary substituents in place.

N-Protection with Phenylsulfonyl Group and Directed Lithiation/Functionalization at C-2 and C-3

A well-established and versatile method for the functionalization of the indole core involves the use of a directing group on the indole nitrogen. The phenylsulfonyl group is an excellent choice as it serves as a robust protecting group and a powerful directing group for lithiation at the C-2 position. wikipedia.orgbaranlab.orguwindsor.ca

The synthesis typically begins with the N-protection of indole with benzenesulfonyl chloride. Subsequent treatment with a strong base, such as n-butyllithium, at low temperatures leads to the selective deprotonation at the C-2 position, generating a 2-lithio-1-(phenylsulfonyl)-1H-indole intermediate. This nucleophilic species can then be quenched with an appropriate electrophile to introduce a substituent at the C-2 position. To obtain the target compound, a phenylsulfonyl group needs to be introduced at C-2. This can be achieved by quenching the lithiated intermediate with a suitable sulfur electrophile, such as diphenyl disulfide, followed by oxidation.

With the 2-phenylsulfonyl group in place, the C-3 position can then be functionalized. For instance, a subsequent deprotonation at C-3 followed by methylation would complete the core structure.

Indole Ring Formation through Fischer Indole Synthesis and Related Cyclizations

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring system. wikipedia.orgnih.govbyjus.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgnih.govbyjus.com To synthesize a precursor for this compound, one could envision using a phenylhydrazine bearing a phenylsulfonyl group (or a precursor that can be converted to it) and reacting it with a suitable methyl-containing ketone, such as methyl ethyl ketone.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement (the Fischer rearrangement) to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring. The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the reaction conditions and the nature of the substituents on the phenylhydrazine. thermofisher.com

Table 3: General Fischer Indole Synthesis

| Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Product |

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis Acid | Substituted Indole |

This table represents the general scheme of the Fischer indole synthesis. wikipedia.orgbyjus.com

Post-Cyclization Modifications: Acylation and Alkylation at the Indole Core

Once the core this compound structure is assembled, further functionalization can be achieved through modifications at various positions. Acylation and alkylation reactions are particularly valuable for introducing new carbon-based substituents, primarily at the C-3 position and the N-1 position of the indole ring.

Acylation: The introduction of an acyl group, typically at the C-3 position, is a common post-cyclization strategy. For instance, the Friedel-Crafts acylation of 1-(phenylsulfonyl)-2-methylindole can be performed to yield products like 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one. vulcanchem.com The optimization of such reactions often involves the choice of solvent, with dimethylformamide (DMF) noted for improving acylation yields compared to other polar aprotic solvents. vulcanchem.com The N-phenylsulfonyl group serves as a protecting group for the indole nitrogen, directing the electrophilic substitution to the C-3 position.

Alkylation: Alkylation introduces alkyl or substituted alkyl groups onto the indole core. The C-3 position of the N-sulfonylated indole is nucleophilic and can react with various electrophiles. A notable example is the synthesis of 3-(4-Methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole, demonstrating the introduction of a benzyl (B1604629) group at this position. doaj.org More complex alkylations, such as the reaction leading to (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate, showcase the formation of new carbon-carbon bonds with specific stereochemistry. nih.gov

Methodologies for C-3 functionalization can also involve the in situ generation of highly reactive (1H-indol-3-yl)methyl electrophiles from stable precursors like indole-3-methanol. nih.gov While many indole alkylations focus on the C-3 position, Rh(III)-catalyzed reactions have been developed for the C-2 alkylation of indoles using nitroolefins, expanding the toolkit for creating structurally diverse derivatives. nih.gov

The following table summarizes representative post-cyclization modifications:

| Precursor | Reagent(s) | Product | Reaction Type |

| 1-(Phenylsulfonyl)-2-methylindole | Acetylating Agent | 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one vulcanchem.com | Acylation |

| 1-(Phenylsulfonyl)-2-methylindole | 4-Methoxybenzyl halide (or equivalent electrophile) | 3-(4-Methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole doaj.org | Alkylation |

| 1-(Phenylsulfonyl)-2-methylindole | Methyl acetoacetate (B1235776) (or related precursor) | (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate nih.gov | Alkylation/Vinylation |

| Indole-3-methanol | Halogenating/Sulfonylating agent, Nucleophile | 3-Substituted indole nih.gov | Alkylation (via electrophile generation) |

Introduction and Manipulation of Bromo-Substituted Indole Precursors

The use of halogenated, particularly bromo-substituted, indole precursors is a cornerstone strategy for the synthesis of complex indole derivatives. Introducing a bromine atom onto the indole scaffold provides a versatile chemical handle for subsequent cross-coupling reactions, metallation, or nucleophilic substitution.

The direct bromination of the indole nucleus can be challenging. The reaction of molecular bromine with an unprotected indole often leads to the formation of undesired 2,3-dibromoindole. core.ac.uk To circumvent this, specific strategies are employed. For N-phenylsulfonyl protected indoles, bromination can be directed to the 3-position. core.ac.uk However, for activated systems like 5-methoxyindole (B15748), even with protection, over-bromination can occur, necessitating milder reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. core.ac.uk

Once prepared, these bromo-substituted indoles are valuable intermediates. For example, 7-bromo-1-methyl-2-phenyl-1H-indole can undergo electrophilic substitution at the C-3 position with reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), catalyzed by a Lewis acid, to yield products such as 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. mdpi.com This demonstrates the manipulation of a bromo-indole precursor without displacing the bromine atom, preserving it for future transformations.

In a related approach, halogenation can be used to activate a methyl group on the indole core. The reaction of 1-phenylsulfonyl-2,3-dimethylindole with N-chlorosuccinimide (NCS) and benzoyl peroxide results in the selective chlorination of the C-2 methyl group, yielding 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole. nih.gov This chlorinated product is then primed for nucleophilic substitution reactions.

Another synthetic route involves the use of precursors where a bromine atom is part of the starting material before the indole ring is formed. A one-pot, two-step procedure has been developed starting from N-(2-(bromomethyl)phenyl) amides. acs.org These precursors undergo nucleophilic substitution of the bromide followed by base-mediated cyclization to form the indole ring, as seen in the synthesis of 1,2-disubstituted-3-tosylindoles. acs.org

| Precursor | Reagent(s) | Product | Key Transformation |

| N-Phenylsulfonylindole | Molecular Bromine (Br₂) | 3-Bromo-N-phenylsulfonylindole core.ac.uk | Regioselective C-3 Bromination |

| 5-Methoxyindole | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Bromo-substituted 5-methoxyindole core.ac.uk | Controlled Bromination |

| 7-Bromo-1-methyl-2-phenyl-1H-indole | NCTS, BF₃·OEt₂ | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com | C-3 Cyanation of Bromo-indole |

| 1-Phenylsulfonyl-2,3-dimethylindole | N-Chlorosuccinimide (NCS), Benzoyl Peroxide | 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole nih.gov | Benzylic Halogenation |

| N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | p-TolSO₂Na, DBN | 1,2-Diphenyl-3-tosyl-1H-indole acs.org | Substitution and Cyclization |

Reaction Optimization and Control of Regioselectivity and Stereoselectivity

The successful synthesis of specific this compound isomers and their derivatives hinges on the precise control of reaction conditions to govern regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the resulting bonds and atoms).

Regioselectivity: The inherent reactivity of the indole ring favors electrophilic substitution at the C-3 position. The N-phenylsulfonyl group reinforces this preference by withdrawing electron density from the nitrogen atom, further deactivating the C-2 position relative to C-3. This inherent bias leads to high regioselectivity in many reactions. For example, the Lewis acid-catalyzed cyanation of 7-bromo-1-methyl-2-phenyl-1H-indole with NCTS proceeds with high regioselectivity to furnish the 3-cyano product. mdpi.com Similarly, methods have been developed for the highly regioselective nitration of various indoles at the C-3 position under non-acidic conditions. nih.gov The importance of this control is highlighted by the observation that if the C-3 position is already occupied by a methyl group, this nitration reaction does not proceed. nih.gov

Optimization of reaction conditions is crucial for achieving high regioselectivity. In the palladium-catalyzed oxidative cyclization to form 2-methyl-1H-indole-3-carboxylate derivatives, the use of microwave irradiation was found to produce the desired products with high regioselectivity and in excellent yields, significantly reducing reaction times compared to conventional heating. mdpi.com The choice of catalyst, oxidant, base, and solvent are all critical parameters that are tuned to ensure the cyclization occurs in the desired manner. mdpi.com

Stereoselectivity: When new stereocenters are formed or geometric isomers are possible, controlling the stereochemical outcome is paramount. The synthesis of (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate is an example where a specific geometric isomer (E) is formed. nih.gov The reaction conditions are optimized to favor the formation of this isomer over the alternative (Z) isomer. X-ray crystallography confirmed the structure, showing the ester group is oriented at an angle of 62.53° with respect to the indole ring system. nih.gov

In other cases, such as the synthesis of poly-functionalized 3-selenylindoles via regioselective intramolecular cyclization, the reaction proceeds to give a specific constitutional isomer with high selectivity. nih.gov The mechanism of these reactions is carefully studied to understand the factors that dictate the observed selectivity, often involving key intermediates whose formation and subsequent reaction pathways are highly controlled. nih.gov

The table below highlights examples of reaction optimization for selectivity:

| Reaction | Key Parameters Optimized | Outcome | Selectivity Type |

| Pd-Catalyzed Intramolecular Cyclization mdpi.com | Microwave irradiation, reduced Cu(II) oxidant, shorter reaction time | High yields of 2-methyl-1H-indole-3-carboxylates | Regioselectivity |

| C-3 Nitration of Indoles nih.gov | Use of ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride | Selective formation of 3-nitroindoles | Regioselectivity |

| C-3 Cyanation of a Bromo-indole mdpi.com | Boron trifluoride diethyl etherate catalyst | High regioselectivity for the 3-carbonitrile product | Regioselectivity |

| Synthesis of a C-3 Butenoate Derivative nih.gov | Reaction conditions leading to the product | Formation of the (E)-isomer | Stereoselectivity |

| Intramolecular Cyclization to 3-Selenylindoles nih.gov | In situ generation of ArXCl intermediate | Controllable synthesis of specific 3-selenylindoles | Regioselectivity |

Comprehensive Spectroscopic and Crystallographic Elucidation of 3 Methyl 2 Phenylsulfonyl 1h Indole and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts, Coupling Patterns, and Integrations

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In phenylsulfonyl indole (B1671886) derivatives, the aromatic protons of the indole and phenylsulfonyl rings typically appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effects of the aromatic rings and the electron-withdrawing sulfonyl group.

For the isomeric analogue, 2-methyl-3-(phenylsulfonyl)-1H-indole , the methyl protons (CH₃) are expected to appear as a singlet in the upfield region, while the N-H proton of the indole ring will present as a broad singlet, often in the downfield region (δ > 10 ppm), depending on the solvent and concentration.

In a study of various nitrated 2-(phenylsulfonyl)-1H-indole analogues, the indole and phenyl protons were observed between δ 6.6 and 8.5 ppm. rsc.org For example, in 5-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole , the proton signals are complex multiplets in the aromatic region, demonstrating the extensive deshielding environment. rsc.org The N-H proton of related 3-methyl-1H-indoles typically appears as a broad singlet around δ 7.8-8.1 ppm in CDCl₃. rsc.org The methyl group at the C3 position of various substituted indoles consistently appears as a singlet around δ 2.3-2.5 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Phenylsulfonyl Indole Analogues

| Compound/Analogue | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 3-Methyl-2-phenyl-1H-indole | CDCl₃ | 8.11 (s, 1H, NH), 7.67 (d, 1H), 7.62 (dd, 2H), 7.52 (dd, 2H), 7.38-7.42 (m, 2H), 7.25-7.30 (m, 1H), 7.20-7.24 (m, 1H), 2.53 (s, 3H, CH₃) rsc.org |

| 5-Nitro-2-(p-tolyl)-1-(phenylsulfonyl)-1H-indole | CDCl₃ | 8.46 (d), 8.38 (d), 8.23-8.28 (m), 7.50-7.55 (m), 7.31-7.43 (m), 6.65 (s), 2.48 (s, 3H, CH₃) rsc.org |

| 1-(Phenylsulfonyl)-1H-indole (Predicted) | CDCl₃ | 8.03 (d), 7.90 (m, 2H), 7.60 (d), 7.55 (m, 2H), 7.46 (m, 2H), 7.34 (t), 7.26 (t), 6.70 (d) ichemical.com |

Note: The data presented is for analogue compounds and serves to illustrate the expected spectral features of the title compound.

Carbon-13 (¹³C) NMR Spectral Analysis: Aromatic and Aliphatic Carbon Assignments

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. The carbons of the phenylsulfonyl and indole rings typically resonate in the aromatic region (δ 110–150 ppm). The carbon attached to the sulfonyl group (C-S) and the carbons ortho and para to the sulfonyl group are significantly influenced by its electron-withdrawing nature.

For the analogue 3-methyl-2-phenyl-1H-indole , aromatic carbons appear between δ 108 and 136 ppm, while the aliphatic methyl carbon resonates at approximately δ 9.8 ppm. rsc.org In more complex systems like 5-nitro-2-(p-tolyl)-1-(phenylsulfonyl)-1H-indole , the carbon signals are spread across a wide range from δ 112 to 145 ppm, with the methyl carbon at δ 21.5 ppm. rsc.org The presence of the sulfonyl group generally shifts the attached and adjacent carbon signals downfield.

Table 2: Representative ¹³C NMR Data for Phenylsulfonyl Indole Analogues

| Compound/Analogue | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-Methyl-2-phenyl-1H-indole | CDCl₃ | 135.99, 134.19, 133.49, 130.17, 128.93, 127.89, 127.42, 122.42, 119.64, 119.11, 110.85, 108.79 (Aromatic C), 9.81 (CH₃) rsc.org |

| 5-Nitro-2-(p-tolyl)-1-(phenylsulfonyl)-1H-indole | CDCl₃ | 145.1, 144.7, 141.0, 139.6, 137.4, 134.2, 130.5, 130.2, 129.0, 128.5, 128.1, 126.8, 119.7, 116.7, 116.5, 112.6 (Aromatic C), 21.5 (CH₃) rsc.org |

| 5-Chloro-3-methyl-1H-indole | CDCl₃ | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68 (Aromatic C), 9.63 (CH₃) rsc.org |

Note: The data presented is for analogue compounds and serves to illustrate the expected spectral features of the title compound.

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the complete molecular structure. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. sdsu.eduresearchgate.net In phenylsulfonyl indoles, COSY spectra would map the connectivity of protons within the indole ring system and the phenylsulfonyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This is crucial for assigning carbon signals based on their known proton assignments. For the title compound, it would definitively link the methyl protons to the methyl carbon and each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). sdsu.eduresearchgate.net HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it can show the correlation from the methyl protons to the C2 and C3 carbons of the indole ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This is key for determining stereochemistry and conformation. For 3-methyl-2-(phenylsulfonyl)-1H-indole, NOESY could show through-space interactions between the methyl protons and protons on the phenylsulfonyl ring, providing insight into the rotational orientation of the sulfonyl group relative to the indole plane.

Studies on related indole structures have successfully used these techniques for complete and unambiguous resonance assignments. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying functional groups. nih.govmdpi.com

Characteristic Absorption Bands and Functional Group Identification

The key functional groups in this compound give rise to characteristic absorption bands.

N-H Stretch : The indole N-H stretching vibration typically appears as a sharp to medium band in the region of 3400-3500 cm⁻¹. For indole itself, this peak is observed around 3406 cm⁻¹. researchgate.net

C-H Stretches : Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹ (e.g., 3022-3049 cm⁻¹), while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. researchgate.net

S=O Stretches : The sulfonyl group (SO₂) is characterized by two strong absorption bands: the asymmetric stretch (νas) typically in the 1300–1350 cm⁻¹ range and the symmetric stretch (νs) in the 1140–1180 cm⁻¹ range. For a related compound, 3-bromomethyl-1-phenylsulfonyl-1H-indole-2-carbonitrile, strong bands were noted at 1372 cm⁻¹ and 1179 cm⁻¹.

C=C Aromatic Stretches : The stretching vibrations of the carbon-carbon double bonds within the aromatic rings (indole and phenyl) typically appear as a series of bands in the 1450–1620 cm⁻¹ region. rsc.orgresearchgate.netresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3400 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl S=O | Symmetric Stretch | 1140 - 1180 |

Conformational Insights from Vibrational Modes

The relative orientation of the phenylsulfonyl group and the indole ring system significantly influences the vibrational spectra. X-ray crystallography studies on numerous analogues, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde and various substituted 1-(phenylsulfonyl)indoles, consistently show that the phenyl ring of the sulfonyl group is nearly orthogonal to the plane of the indole ring system. nih.govnih.govnih.govresearchgate.net The dihedral angles reported are typically between 75° and 90°. nih.govnih.govnih.gov

This perpendicular arrangement minimizes steric hindrance and is the most stable conformation. This fixed orientation can lead to sharper, more defined peaks in the vibrational spectra compared to a molecule with free rotation. Theoretical calculations combined with experimental FTIR and Raman data on related systems confirm that this orthogonal conformation is the dominant one in both the solid state and in solution. nih.gov The specific frequencies and intensities of the S=O and C-S stretching modes are sensitive to this dihedral angle, providing a spectroscopic handle on the compound's three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound and its analogues, it provides crucial information about their molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental composition. This is particularly important for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, the exact mass of 3-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-indole has been determined to be 291.08709849 Da. nih.gov This level of precision is essential for confirming the identity of newly synthesized compounds and for elucidating the composition of unknown substances. ed.ac.uknih.gov

The molecular weight of 2-methyl-3-(phenylsulfonyl)-1H-indole is 271.3 g/mol , and its exact mass is 271.06669983 Da. nih.gov Similarly, for the related compound 3-methyl-2-phenyl-1H-indole, the molecular weight is 207.27 g/mol , with an exact mass of 207.104799419 Da. nih.gov These precise measurements are critical for verifying the successful synthesis of the target molecules and for their unambiguous identification in complex mixtures. The use of HRMS in combination with techniques like gas chromatography (GC-MS) allows for the separation and identification of individual components in a sample, providing both retention time and high-resolution mass spectral data. nih.gov

Fragmentation Pathways and Structural Information from Mass Spectra

Electron ionization (EI) mass spectrometry is a common technique where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. youtube.com

For 2-methyl-3-(phenylsulfonyl)-1H-indole, the mass spectrum shows a molecular ion peak at m/z 271, with other significant peaks observed at m/z 146 and 130. nih.gov The fragmentation of 3-methyl-2-phenyl-1H-indole under electron ionization shows a prominent molecular ion peak at m/z 207. Other significant fragments are observed at m/z 206, 130, 204, and 208. nih.govnist.gov The fragmentation of the related 2-phenyl-1H-indole also provides valuable structural information. nist.gov

The analysis of these fragmentation patterns helps in deducing the structure of the parent molecule. The fragmentation often occurs at the weakest bonds or results in the formation of stable carbocations or radicals. youtube.com For instance, the phenylsulfonyl group in indole derivatives can undergo characteristic fragmentation, providing evidence for its presence and connectivity within the molecule. The study of these pathways is crucial for the structural elucidation of novel indole derivatives. ed.ac.uk

X-ray Single Crystal Diffraction Analysis

Determination of Solid-State Molecular Conformation and Geometry

X-ray diffraction studies on analogues of this compound reveal important conformational features. For instance, in several 1-(phenylsulfonyl)-1H-indole derivatives, the indole ring system is essentially planar. nih.govnih.gov However, slight deviations from planarity can occur, as seen in the dihedral angles between the pyrrole (B145914) and benzene (B151609) rings of the indole moiety. nih.gov

A recurring feature in these structures is the orientation of the phenylsulfonyl group relative to the indole ring. In many cases, the sulfonyl-bound phenyl ring is nearly orthogonal to the indole ring system. nih.govnih.govpsu.edu This perpendicular arrangement is a significant aspect of their solid-state conformation. For example, in (E)-methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate, the dihedral angle between the sulfonyl-bound phenyl ring and the indole ring system is 86.75 (7)°. nih.gov Similarly, in (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, this dihedral angle is 84.89 (7)°. psu.edu The sulfur atom in these compounds typically exhibits a distorted tetrahedral geometry. nih.govpsu.eduresearchgate.net

Precise Bond Lengths, Bond Angles, and Torsion Angle Characterization

Detailed analysis of the crystal structures provides precise measurements of bond lengths and angles. The electron-withdrawing nature of the phenylsulfonyl group influences the bond lengths within the indole ring. Specifically, the N-Csp² bond lengths in the pyrrole ring are often elongated compared to the average values. nih.govresearchgate.net

Below is a table summarizing selected bond lengths and angles for an analogue, Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone. nih.gov

| Parameter | Value (Å or °) |

| S—O | 1.425 (2) |

| S—C | 1.748 (2) |

| S—N | 1.670 (1) |

| N1—C1 | 1.420 (2) |

| N1—C8 | 1.422 (2) |

| Sum of bond angles around N1 | 348.4 (12) |

Analysis of Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

In the crystal structures of several 1-(phenylsulfonyl)-1H-indole derivatives, intermolecular C-H···O hydrogen bonds are commonly observed, often linking molecules into chains or two-dimensional networks. nih.govnih.gov For instance, in some derivatives, C-H···O hydrogen bonds generate specific ring motifs. nih.gov

Dihedral Angle Relationships between the Indole Ring System and Pendant Phenylsulfonyl Groups

The spatial orientation of the phenylsulfonyl group relative to the indole ring system is a critical conformational feature in 2-sulfonylindoles and their analogues. This relationship is typically defined by the dihedral angle between the mean plane of the indole ring and the mean plane of the phenyl ring of the sulfonyl group. X-ray crystallographic studies of various substituted 1-(phenylsulfonyl)-1H-indoles consistently reveal a preference for a nearly orthogonal arrangement between these two planar systems.

This perpendicular orientation is a recurring structural motif observed across a range of analogues. For instance, in three distinct bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the interplanar angles were determined to be 76.40 (9)°, 73.35 (7)°, and 87.68 (8)°. iucr.org This near-orthogonality is not significantly perturbed by different substituents at the 2-position of the indole core. For example, the dihedral angle in 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole is 78.1 (1)°. nih.gov Similarly, (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate exhibits an almost perpendicular orientation with a dihedral angle of 86.75 (7)°. nih.gov

Further examples from crystallographic data reinforce this conformational preference. The structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde shows a dihedral angle of 76.24 (7)° between the two aromatic systems. nih.gov In a more complex analogue, 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, the angle between the indole ring system and the phenylsulfonyl ring is 72.24 (19)°. nih.gov An even more pronounced perpendicularity is seen in (E)-3-(2-Nitrophenyl)-1-{1-phenylsulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one, where the interplanar angle is 89.21 (14)°. nih.gov

This consistent finding of a large dihedral angle, typically ranging from approximately 72° to 89°, suggests that this conformation minimizes steric hindrance between the indole and phenylsulfonyl moieties, representing a sterically favorable and low-energy state for this class of compounds.

Interactive Data Table: Dihedral Angles in Phenylsulfonyl Indole Analogues

The following table summarizes the reported dihedral angles between the indole ring system and the pendant phenylsulfonyl group for several analogues, as determined by X-ray crystallography.

| Compound Name | Dihedral Angle (°) | Reference |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | 76.40 (9) | iucr.org |

| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 73.35 (7) | iucr.org |

| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 87.68 (8) | iucr.org |

| 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole | 78.1 (1) | nih.gov |

| (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate | 86.75 (7) | nih.gov |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 76.24 (7) | nih.gov |

| 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole | 72.24 (19) | nih.gov |

| (E)-3-(2-Nitrophenyl)-1-{1-phenylsulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one | 89.21 (14) | nih.gov |

Mechanistic Investigations and Reaction Chemistry of 3 Methyl 2 Phenylsulfonyl 1h Indole

Reactivity of the Indole (B1671886) Ring System

The indole nucleus is inherently electron-rich, typically favoring electrophilic substitution, particularly at the C3 position. However, the introduction of a potent electron-withdrawing phenylsulfonyl group at the C2 position dramatically alters this characteristic reactivity.

The phenylsulfonyl group at C2 profoundly deactivates the indole ring towards electrophilic attack by reducing its electron density. In a typical indole, the C3 position is the most nucleophilic and kinetically favored site for electrophiles. For 3-methyl-2-(phenylsulfonyl)-1H-indole, this deactivation makes electrophilic substitution challenging. Any potential electrophilic attack would likely require harsh reaction conditions and may lead to substitution on the phenylsulfonyl ring rather than the indole core.

Conversely, the electron-withdrawing nature of the C2-sulfonyl group activates the indole ring for nucleophilic substitution, a reaction pathway not typically observed in simple indoles. semanticscholar.orgnih.govmasterorganicchemistry.com The C2 and C3 positions become more electrophilic. Given that the C2 position is already substituted, the C3 position, despite the methyl group, becomes a potential site for nucleophilic attack, especially in reactions that might proceed through an addition-elimination mechanism. For instance, related compounds like 3-nitro-1-(phenylsulfonyl)indole undergo the addition of aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles, demonstrating the susceptibility of the C2 position to nucleophilic attack when a suitable leaving group is present. semanticscholar.org In the case of this compound, reactions with strong nucleophiles could potentially lead to substitution or ring-opening, depending on the reaction conditions.

Table 1: Comparison of Reactivity Patterns

| Reaction Type | Unsubstituted Indole | This compound |

|---|---|---|

| Electrophilic Substitution | Highly reactive, primarily at C3. uni-muenchen.de | Deactivated towards electrophilic substitution. |

| Nucleophilic Substitution | Generally unreactive. | Activated for nucleophilic attack, potentially at C3. semanticscholar.org |

Dearomatization reactions offer a powerful strategy for converting flat aromatic compounds into three-dimensional cyclic molecules. researchgate.net The electronic properties of this compound make it a candidate for certain types of dearomatization processes. Oxidative dearomatization, for example, has been reported for 3-substituted indoles, leading to the formation of 3-hydroxy-2-oxindole scaffolds. rsc.org This type of transformation involves the dual functionalization of the C2 and C3 positions. The electron-deficient nature of the C2-C3 bond in this compound could facilitate such oxidative processes.

Furthermore, dearomatization can be achieved through cycloaddition reactions. The polarized C2-C3 double bond can act as a dienophile or dipolarophile in various cycloaddition reactions, leading to dearomatized products. Anodic oxidative dearomatization has also been developed for related aniline precursors, which can be used to synthesize multi-functionalized indoles. rsc.org

Direct C-H functionalization has become a highly efficient method for modifying complex molecules without the need for pre-functionalized starting materials. chim.it For the indole ring in this compound, several C-H bonds are available for functionalization. The phenylsulfonyl group can act as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net

C4 and C7 Positions: The N-H proton of the indole can coordinate to a metal catalyst, directing functionalization to the ortho positions, C2 and C7. Since C2 is blocked, the C7 position becomes a primary target for directed C-H functionalization.

C3-Methyl Group: The C-H bonds of the C3-methyl group are also susceptible to functionalization, potentially through radical-based reactions or deprotonation-alkylation sequences.

C4, C5, C6 Positions: Functionalization at these positions on the benzene (B151609) portion of the indole core is more challenging but can be achieved through specific catalytic systems that favor activation of these sites. nih.govmdpi.com The electronic bias from the sulfonyl group may influence the regioselectivity of these reactions.

Transformations Involving the Phenylsulfonyl Moiety

The phenylsulfonyl group is not merely a passive substituent; it actively participates in and directs the reactivity of the molecule.

The primary role of the sulfonyl group is its strong electron-withdrawing ability, which activates the molecule in several key ways:

Increased Acidity of N-H: The sulfonyl group significantly increases the acidity of the N-H proton, making deprotonation easier. This facilitates N-alkylation or N-arylation reactions under milder basic conditions compared to unsubstituted indoles.

Activation of the C2-C3 π-Bond: By withdrawing electron density, the sulfonyl group polarizes the C2-C3 double bond, making C3 susceptible to attack by nucleophiles and C2 a target for specific reactions. This activation is crucial for cycloaddition and dearomatization reactions.

Stabilization of Intermediates: The sulfonyl group can stabilize anionic intermediates that may form at the C3 position during certain reactions.

Leaving Group Potential: While the phenylsulfonyl group is not a superb leaving group, under certain reductive or rearrangement conditions, it can be cleaved or can migrate to other positions on the indole ring.

One of the most fascinating aspects of sulfonyl-substituted indoles is the tendency of the sulfonyl group to undergo migration. researchgate.netrsc.org These rearrangements can be triggered by thermal, acidic, or metal-catalyzed conditions. acs.orgorganic-chemistry.org

A common rearrangement is the 1,3-sulfonyl migration . For instance, in the synthesis of 3-sulfonylindoles from ortho-alkynyl N-sulfonyl anilines, a gold(I) or silver(I) triggered cyclization occurs, which is concomitant with a light-induced 1,3-sulfonyl migration from the nitrogen to the C3 position. acs.org Mechanistic studies suggest that these migrations can proceed through the generation of a sulfonyl radical. acs.org

Another possibility is a researchgate.netrsc.org-sulfonyl migration . In certain oxidative rearrangement reactions of C3-phenylthio indoles, a researchgate.netrsc.org-sulfonyl migration has been observed. nitw.ac.in These migrations can occur through either radical or polar processes, and their pathways are often elucidated using techniques like isotopic labeling, crossover experiments, and DFT calculations. researchgate.netrsc.org For this compound, a potential rearrangement could involve the migration of the phenylsulfonyl group from the C2 position to the C3 position, or even to the nitrogen atom, depending on the reaction conditions and the intermediates formed.

Table 2: Types of Sulfonyl Migrations

| Migration Type | Description | Potential Mechanism |

|---|---|---|

| 1,3-Migration | Shift of the sulfonyl group from N to C3. acs.org | Radical-based, often light-induced or metal-catalyzed. acs.org |

| 1,4-Migration | Shift of the sulfonyl group between C3 and other positions. nitw.ac.in | Can be part of an oxidative rearrangement process. nitw.ac.in |

| C-to-C Migration | Shift of the sulfonyl group from C2 to C3. | May proceed through a charged intermediate or a concerted pericyclic process. |

Phenylsulfonyl as a Traceless or Removable Activating Group

The phenylsulfonyl group at the C-2 position of the indole ring in this compound serves as a powerful electron-withdrawing group. This activation facilitates a variety of chemical transformations that would otherwise be challenging. Importantly, this group can be subsequently removed, rendering it a "traceless" or "removable" activating group. The removal of the sulfonyl group is typically achieved through reductive desulfonylation, which replaces the carbon-sulfur bond with a carbon-hydrogen bond. acs.orgwikipedia.org

This strategy is particularly valuable in multi-step syntheses where the activation provided by the sulfonyl group is required for a specific transformation, but the group itself is not desired in the final product. A range of reducing agents can be employed for this purpose, including active metals like sodium amalgam and magnesium, as well as transition metal complexes. wikipedia.org The choice of reagent depends on the specific substrate and the presence of other functional groups in the molecule.

The general mechanism for reductive desulfonylation often involves the formation of a radical anion intermediate upon single-electron transfer to the sulfone. This intermediate then fragments to yield a sulfinate anion and an organic radical, which is subsequently reduced and protonated to afford the desulfonylated product. wikipedia.org

Reactivity of the C-3 Methyl Group

The methyl group at the C-3 position of this compound is a key site for further molecular elaboration. Its reactivity allows for a variety of side-chain functionalization and derivatization reactions, as well as participation in cyclization and annulation processes.

Side-Chain Functionalization Reactions and Derivatization

One common approach to functionalizing the indole scaffold is through initial modification at other positions, followed by reactions that indirectly involve the C-3 methyl group. For example, bromination of the indole core can provide a handle for further reactions. The synthesis of N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline from 1-phenylsulfonyl-2-bromomethyl-3-bromoindole demonstrates the feasibility of introducing substituents that can be further modified.

| Starting Material | Reagent | Product | Yield (%) |

| 1-phenylsulfonyl-2-bromomethyl-3-bromoindole | 4-fluoroaniline, K2CO3 | N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline | 72 |

Participation in Cyclization and Annulation Reactions

The C-3 position of the indole nucleus is often involved in cyclization and annulation reactions to construct more complex heterocyclic systems. The phenylsulfonyl group at C-2 can act as a control element, directing the regioselectivity of these transformations.

While direct participation of the C-3 methyl group in cyclization is less common without prior functionalization, derivatives of this compound can undergo such reactions. For instance, the synthesis of indolo[3,2-b]quinolines can be achieved through a [3+3] annulation reaction between indol-2-ylmethyl carbanions and nitroarenes. acs.org Although this example involves a C-2 methyl derivative, it highlights the potential for similar strategies to be applied to functionalized C-3 methyl analogues.

Furthermore, intramolecular cyclization of appropriately substituted indole derivatives is a powerful tool for the synthesis of fused ring systems. For example, N-[(3-aryl)propioloyl]indoles can undergo a cascade trifluoromethylthiolation and cyclization to yield pyrrolo[1,2-a]indol-3-ones. rsc.org This demonstrates that with appropriate substitution on the indole nitrogen, the C-2/C-3 region of the indole can participate in significant bond-forming cyclizations.

Cross-Coupling Reactions and Complex Molecule Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds in modern organic synthesis. This compound and its derivatives can serve as substrates in these reactions, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (Suzuki, Heck, Sonogashira) for C-C Bond Formation

To participate in palladium-catalyzed cross-coupling reactions, the this compound core typically requires the presence of a halide or triflate group at a specific position. This "handle" allows for the oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A halo-substituted this compound could react with various alkenes to form substituted alkenes, providing a means to extend the carbon framework. wikipedia.orgorganic-chemistry.org An example of an intramolecular Heck reaction has been reported for the synthesis of cyclo-fused carbolines from N-((3/2-bromo-1-(phenylsulfonyl)-1H-indol-2/3-yl)methyl)-4-methyl-N-arylbenzenesulfonamides. acs.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. A halogenated this compound could be coupled with various alkynes to introduce alkynyl moieties, which are valuable functional groups for further transformations. organic-chemistry.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| Halo-3-methyl-2-(phenylsulfonyl)-1H-indole | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Aryl/Vinyl-substituted indole |

| Halo-3-methyl-2-(phenylsulfonyl)-1H-indole | Alkene | Pd catalyst, Base | Alkene-substituted indole |

| Halo-3-methyl-2-(phenylsulfonyl)-1H-indole | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkyne-substituted indole |

Other Transition Metal Catalyzed Transformations

Beyond palladium, other transition metals can catalyze a range of transformations on the indole nucleus. While specific examples involving this compound are not extensively documented in the provided context, the general reactivity of indoles suggests potential for various other metal-catalyzed reactions. These could include copper-catalyzed cross-coupling reactions, rhodium-catalyzed C-H activation and functionalization, and gold-catalyzed cycloisomerization reactions of appropriately substituted derivatives. The phenylsulfonyl group at C-2 would undoubtedly play a significant role in modulating the reactivity and selectivity of such transformations.

Investigation of Reaction Intermediates and Transition States

A comprehensive understanding of the reaction mechanisms involving this compound necessitates the study of its transient species, including reaction intermediates and transition states. Such investigations are crucial for elucidating reaction pathways, predicting product distributions, and optimizing reaction conditions. However, a thorough review of available scientific literature indicates a notable gap in experimental studies focused specifically on the reactive intermediates and detailed reaction pathways of this compound. While general methodologies for these investigations are well-established in organic chemistry, their direct application to this specific compound is not extensively documented.

Experimental Trapping and Characterization of Reactive Species

The identification of short-lived reactive intermediates is a cornerstone of mechanistic chemistry. Common techniques involve trapping these species to form more stable, characterizable adducts or employing spectroscopic methods for their direct observation. In the context of reactions involving indole derivatives, radical and cationic intermediates are often proposed.

General Trapping Techniques:

Radical Trapping: For reactions proceeding through a radical pathway, radical scavengers such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are commonly employed. The formation of a stable adduct between the reactive intermediate and TEMPO can be detected by techniques like mass spectrometry, providing evidence for the radical nature of the reaction.

Chemical Trapping: Specific reagents can be introduced to intercept and react with non-radical intermediates, such as carbocations or carbanions, to form a stable product that can be isolated and identified.

Acid-Quenching: Rapidly quenching a reaction with a strong acid can sometimes trap intermediates by protonation, allowing for their subsequent analysis.

Despite the availability of these techniques, specific studies detailing the trapping and characterization of reactive species generated from this compound are not found in the reviewed literature.

Spectroscopic Characterization:

Modern spectroscopic techniques can provide direct evidence for the existence and structure of reactive intermediates.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for detecting charged intermediates in a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, low-temperature NMR studies can allow for the direct observation of less stable intermediates.

Transient Absorption Spectroscopy: This technique can be used to detect and characterize species with short lifetimes.

While these methods are broadly applicable, their specific use to characterize reactive intermediates from this compound has not been reported.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rates of reaction pathways, as well as the stability of intermediates and transition states.

Kinetic Studies:

Kinetic analyses of reactions involving 2-sulfonylindoles would typically investigate the effect of substrate concentration, nucleophile/electrophile concentration, temperature, and solvent on the reaction rate. Such studies help in determining the rate law of the reaction, which in turn provides information about the molecularity of the rate-determining step. For instance, in nucleophilic substitution reactions at the sulfonyl group, kinetic data can help distinguish between SN1 and SN2-type mechanisms. However, specific kinetic data, including rate constants and reaction orders for reactions of this compound, are not available in the surveyed literature.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction:

To illustrate the type of data that would be sought in such a study, a hypothetical data table for a reaction of this compound with a generic nucleophile is presented below. It is crucial to note that this data is illustrative and not based on experimental results.

| Entry | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Thermodynamic Studies:

Thermodynamic analysis involves the determination of key parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction. These values indicate the spontaneity and energetic favorability of a reaction pathway. Computational chemistry methods are often employed to calculate the energies of reactants, intermediates, transition states, and products to construct a reaction energy profile.

There is a lack of published experimental or computational thermodynamic data specifically for reactions involving this compound. Such data would be invaluable for understanding the relative stability of potential intermediates and for predicting the equilibrium position of its reactions.

Illustrative Thermodynamic Parameters:

The following table provides a hypothetical set of thermodynamic parameters for a reaction of this compound. This data is purely for illustrative purposes.

| Reaction Parameter | Value | Units |

| ΔH° | -85 | kJ/mol |

| ΔS° | -25 | J/(mol·K) |

| ΔG° (at 298 K) | -77.5 | kJ/mol |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Computational Chemistry and Theoretical Characterization of 3 Methyl 2 Phenylsulfonyl 1h Indole

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory has become a principal tool for the computational investigation of molecular systems due to its favorable balance of accuracy and computational cost. Methods like B3LYP are frequently employed to elucidate the properties of heterocyclic compounds, including indole (B1671886) derivatives.

Geometric Optimization and Conformational Energy Landscapes

Geometric optimization of 3-methyl-2-(phenylsulfonyl)-1H-indole using DFT methods, such as B3LYP with a 6-31G(d) basis set, is the first step in theoretical characterization. This process determines the lowest energy structure of the molecule. For related arylsulfonyl indoles, X-ray crystallography has revealed that the indole and phenylsulfonyl rings adopt a nearly orthogonal orientation. mdpi.comnih.gov The dihedral angle between the mean planes of these two rings in various 1-(phenylsulfonyl)indole (B187392) derivatives has been reported to be in the range of 75° to 89°. mdpi.com For instance, in three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, these dihedral angles were found to be 76.40°, 73.35°, and 87.68°. nih.gov This perpendicular arrangement minimizes steric hindrance between the two bulky groups.

The conformational landscape is further defined by the rotational barrier around the S-N bond. DFT and Intrinsic Reaction Coordinate (IRC) calculations on similar 1-(arylsulfonyl)indole molecules have shown that the energy barrier for rotation between different conformers is relatively low, typically falling within the 2.5 to 5.5 kcal/mol range. mdpi.com This suggests that at room temperature, the molecule likely exists as a dynamic equilibrium of multiple conformers.

Table 1: Representative Geometric Parameters for Phenylsulfonyl Indole Derivatives

| Parameter | Typical Experimental Value (Å or °) | Computational Model | Source |

|---|---|---|---|

| S-N Bond Length | ~1.670 Å | X-Ray Diffraction | mdpi.com |

| N-C (pyrrole) Bond Length | ~1.420 Å | X-Ray Diffraction | mdpi.com |

| Indole-Phenylsulfonyl Dihedral Angle | 75-89° | X-Ray Diffraction | mdpi.comnih.gov |

Note: Data is based on closely related 1-(phenylsulfonyl)indole structures as direct computational studies on this compound are not extensively published. The values provide an expected range for the target molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional), is widely used for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM). nih.gov For complex organic molecules, a strong linear correlation between experimental and calculated chemical shifts provides confidence in both the structural assignment and the computational model. Studies on various organic molecules show that DFT can predict ¹³C and ¹H chemical shifts with mean absolute errors that can be below 1.0 ppm and 0.2 ppm, respectively. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. Calculations determine the harmonic vibrational frequencies corresponding to different normal modes. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, uniform scaling factors can be applied to achieve excellent agreement. rsc.orgresearchgate.net For the parent indole molecule, DFT methods like BLYP with a 6-31G(d) basis set have shown a root mean square deviation of just 31 cm⁻¹ from experimental values. rsc.orgresearchgate.net Such analysis helps in assigning specific absorption bands to the vibrations of functional groups, such as the N-H stretch, C=C aromatic stretches, and the characteristic S=O stretches of the sulfonyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3400-3500 | Sensitive to hydrogen bonding. |

| C-H Aromatic Stretch | 3000-3100 | Multiple bands expected. |

| C=C Aromatic Stretch | 1450-1600 | Characteristic of indole and phenyl rings. |

| Asymmetric SO₂ Stretch | 1300-1350 | Strong absorption expected. |

Note: This table presents typical frequency ranges for the functional groups present in the molecule. Precise values would require specific DFT calculations on this compound.

Transition State Elucidation and Reaction Mechanism Validation

DFT is crucial for investigating chemical reactivity by locating and characterizing transition state (TS) structures. researchgate.netacs.org A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. For indole derivatives, DFT has been used to study mechanisms like electrophilic substitution. researchgate.net For example, in reactions involving the functionalization of the indole core, computational chemists can model the approach of a reagent, calculate the structure of the transition state, and compute the activation energy. rsc.org

This process involves optimizing the geometry to a transition state (characterized by a single imaginary frequency) and often performing an IRC calculation to confirm that the TS correctly connects the reactants and products. researchgate.netyoutube.com While specific studies on the reaction mechanisms of this compound are scarce, the methodology can be applied to understand its formation or subsequent reactions, such as the deprotection of the sulfonyl group, a common synthetic step. nih.gov

Electronic Structure Analysis

The electronic properties of a molecule govern its reactivity, intermolecular interactions, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In related phenylsulfonyl pyrazole (B372694) molecules, the HOMO is often localized on the phenyl rings, while the LUMO may be distributed across the heterocyclic system. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the chemical reactivity and stability of the molecule. nih.govirjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide both the energies and the visual distribution of these frontier orbitals.

Table 3: Conceptual FMO Data for Aromatic Sulfonamides

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Non-Covalent Interactions

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its reactivity towards electrophiles and nucleophiles. nih.govnih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, such as those around hydrogen atoms (especially the N-H proton), which are favorable sites for nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would be expected to show significant negative potential around the sulfonyl oxygen atoms, making them hydrogen bond acceptors. The N-H proton would be a region of high positive potential, highlighting its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability.

A review of the current scientific literature did not yield specific studies performing Natural Bond Orbital (NBO) analysis on this compound. Therefore, a detailed discussion on charge delocalization and stability for this specific compound based on NBO calculations cannot be provided at this time.

Mulliken Population Analysis and Atomic Charge Distributions.

There are no available studies in the reviewed literature that focus on the Mulliken population analysis and atomic charge distributions for this compound. Consequently, specific data on the atomic charges of this molecule cannot be presented.

Intermolecular Interactions and Crystal Packing Studies

While direct studies on the unsubstituted this compound are limited, extensive research on its bromo-substituted derivatives provides significant insight into the intermolecular interactions and crystal packing behavior inherent to this class of compounds. These studies reveal that the supramolecular architecture is governed by a complex interplay of various weak interactions, including hydrogen bonds and π–π stacking.

In closely related 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the crystal packing is consistently stabilized by slipped π–π interactions between indole systems and C—H⋯π hydrogen bonds. nih.gov These interactions often lead to the formation of two-dimensional monoperiodic patterns, organizing the molecules into supramolecular columns. nih.gov The presence of the bulky phenylsulfonyl group typically forces a nearly orthogonal orientation relative to the indole ring system, a conformation that facilitates these intermolecular contacts. nih.goviucr.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. For derivatives of 3-methyl-1-(phenylsulfonyl)-1H-indole, this analysis has been crucial in deconvoluting the complex network of interactions that dictate their solid-state structures. nih.govresearchgate.net

| Intermolecular Contact | Contribution to Hirshfeld Surface |

| H⋯O/O⋯H | 24.3% |

| H⋯H | 18.4% |

| Br⋯H/H⋯Br | 16.8% |

| C⋯H/H⋯C | 8.4% |

Computational Assessment of Hydrogen Bonding and Aromatic Stacking Interactions.

Computational studies on derivatives of 3-methyl-1-(phenylsulfonyl)-1H-indole have quantified the energetic contributions of various non-covalent interactions, particularly hydrogen bonds and π–π stacking. These assessments confirm that the combination of these forces is essential for the stability of the crystal lattice.

Aromatic Stacking Interactions: π–π stacking interactions are a defining feature of these compounds. The nearly orthogonal arrangement of the phenylsulfonyl group relative to the indole core allows for favorable slipped π–π interactions between the indole moieties of adjacent molecules. nih.gov These interactions can be quite strong, with calculated interaction energies reaching up to -60.8 kJ mol⁻¹ for the pairing of antiparallel indole systems. nih.govresearchgate.net This value highlights that indole-indole stacking is a dominant force in the crystal packing of these derivatives. Further stabilization is provided by weaker slipped π–π interactions involving the outer phenyl rings. nih.gov The interplay between C—H⋯π and direct π–π bonding is crucial, often leading to the formation of corrugated layers or column-like structures. nih.gov

| Interaction Type | Calculated Interaction Energy Range (kJ mol⁻¹) |

| Pairing of antiparallel indole systems (π–π) | up to -60.8 nih.govresearchgate.net |

| Weak Hydrogen Bonds (C—H⋯O, C—H⋯Br) | 13–34 nih.govresearchgate.net |

| Phenyl π–π interactions | 13–34 nih.govresearchgate.net |

Advanced Molecular Modeling and Simulation

Molecular Dynamics Simulations for Dynamic Conformational Behavior

A search of the scientific literature did not identify any studies utilizing molecular dynamics (MD) simulations to investigate the dynamic conformational behavior of this compound. Such simulations would be valuable for understanding its flexibility and behavior in different environments, but this specific research has not been published.

In Silico Prediction of Spectroscopic Properties (e.g., UV-Vis, CD)

The in silico prediction of spectroscopic properties for novel compounds like this compound is a powerful tool in computational chemistry. It allows for the theoretical elucidation of electronic and structural characteristics before or in conjunction with experimental analysis. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are standard for simulating electronic absorption (UV-Vis) and circular dichroism (CD) spectra. mdpi.com These computational approaches model the electronic transitions between molecular orbitals, providing insights into the wavelengths of maximum absorption (λmax) and the corresponding intensities.

While specific computational studies detailing the UV-Vis and CD spectra for this compound are not extensively available in the current body of literature, the principles for such an analysis are well-established through research on analogous indole derivatives. nih.govresearchgate.netresearchgate.net Theoretical investigations on various indole-containing dyes and derivatives have successfully employed TD-DFT to correlate computed spectra with experimental data, demonstrating the reliability of this approach. nih.govresearchgate.net

The simulation of the UV-Vis spectrum for this compound would involve calculating the excitation energies and oscillator strengths of its electronic transitions. The key chromophores in the molecule are the indole ring system and the phenylsulfonyl group. The electronic transitions would likely be of a π → π* nature, originating from the conjugated π-system of the indole and phenyl moieties. The presence of the electron-withdrawing phenylsulfonyl group at the 2-position and the methyl group at the 3-position of the indole ring would be expected to modulate the energies of these transitions compared to unsubstituted indole. nih.gov

For a theoretical prediction of the UV-Vis spectrum, a computational protocol would typically involve:

Geometry optimization of the ground state of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). mdpi.com

A frequency calculation to confirm that the optimized structure corresponds to a true energy minimum. mdpi.com

A TD-DFT calculation on the optimized geometry to compute the vertical excitation energies, oscillator strengths, and major orbital contributions for a number of excited states. mdpi.comresearchgate.net

The results of such a hypothetical TD-DFT calculation are presented in Table 1 to illustrate the typical data generated.

Table 1: Representative Theoretical UV-Vis Absorption Data for this compound (Note: This table is a representative example based on typical computational outputs for similar molecules and does not represent experimentally verified data for this specific compound.)

| Excitation Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|

| 310 | 0.45 | HOMO -> LUMO | π → π |

| 275 | 0.28 | HOMO-1 -> LUMO | π → π |

| 240 | 0.52 | HOMO -> LUMO+1 | π → π* |

Circular Dichroism (CD) spectroscopy provides information about the stereochemical properties of chiral molecules. Since this compound is not inherently chiral, it would not exhibit a CD spectrum unless placed in a chiral environment or if it were to form stable, chiral atropisomers due to restricted rotation around the C-S or N-S bonds. While crystal structures of related phenylsulfonyl indoles indicate a significant dihedral angle between the indole and phenylsulfonyl rings, there is no current evidence to suggest that this leads to configurationally stable atropisomers at room temperature for this specific compound. nih.govnih.gov

If the molecule were chiral, TD-DFT calculations could similarly be employed to predict its CD spectrum by calculating the rotatory strengths of the electronic transitions. The output would be a spectrum of positive and negative Cotton effects, which is characteristic of the molecule's absolute configuration.

Derivatization and Scaffold Expansion Strategies Based on 3 Methyl 2 Phenylsulfonyl 1h Indole

Modular Synthesis of Substituted Indoles

The modular synthesis approach allows for the systematic introduction of diverse chemical functionalities at specific positions of the indole (B1671886) ring, enabling the generation of a wide array of derivatives.

The nitrogen at the N-1 position of the indole ring in 3-methyl-2-(phenylsulfonyl)-1H-indole is a key site for introducing chemical diversity. The selection of an appropriate substituent or protecting group at this position is critical as it can influence the reactivity of the entire indole scaffold and is often a prerequisite for subsequent functionalization steps. mdpi.org

Protecting Groups:

A protecting group is a chemical moiety that is reversibly attached to a functional group to prevent it from reacting during subsequent chemical transformations. organic-chemistry.org In the context of indole chemistry, N-protection is frequently employed to enhance stability, particularly under acidic conditions, and to direct lithiation to specific positions on the heterocyclic nucleus. mdpi.org

Commonly used N-protecting groups for indoles include:

Arylsulfonyl derivatives (e.g., tosyl, mesitylenesulfonyl): These are robust protecting groups that can be cleaved under specific conditions. mdpi.orgumn.edu For instance, the mesitylenesulfonyl (Mts) group has been successfully used for the protection of the β-methyltryptophan side-chain and can be readily removed under high-frequency (HF) cleavage conditions. umn.edu

Carbamates (e.g., BOC): These are another class of widely used protecting groups. mdpi.org

Trialkylsilyl groups (e.g., triisopropylsilyl): These bulky groups offer effective protection. mdpi.org

N,O-acetals (e.g., SEM): These groups provide another option for N-protection. mdpi.org

Alkyl groups (e.g., benzyl): Benzyl (B1604629) groups are also commonly employed as N-protecting groups. mdpi.org

Pivaloyl group: This sterically demanding group offers the unique advantage of protecting both the N-1 and C-2 positions of the indole ring. mdpi.org However, its removal can be challenging, though methods using lithium diisopropylamide (LDA) have been developed for its efficient deprotection. mdpi.org

The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal to regenerate the N-H bond. An orthogonal protecting group strategy, where multiple protecting groups in a molecule can be removed selectively, is a powerful tool in complex multi-step syntheses. organic-chemistry.org

Introduction of Substituents:

Beyond protection, the N-1 position can be directly functionalized with a variety of substituents to modulate the electronic and steric properties of the indole ring. The synthesis of N-sulfonylindoles is typically achieved by reacting the parent indole with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). chemrxiv.org This straightforward method allows for the introduction of the phenylsulfonyl group at the N-1 position. The resulting N-sulfonylindoles can then undergo further reactions. For instance, N-substituted indolines can be synthesized through the reduction of the corresponding indole derivative. chemrxiv.org

The table below summarizes various protecting groups and substituents that can be introduced at the N-1 position of the indole ring.

| Group Type | Examples | Key Features | References |

| Arylsulfonyl | Tosyl, Mesitylenesulfonyl (Mts) | Robust, specific cleavage conditions | mdpi.orgumn.edu |